

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Benzofurazancarboxaldehyde

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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of **4-Benzofurazancarboxaldehyde** (also known as 4-formyl-2,1,3-benzoxadiazole). Due to the limited availability of published spectroscopic data for this specific compound, this document presents key physical properties and offers a comprehensive analysis of a closely related structural and electronic analog, 4-Nitrobenzaldehyde. The guide includes detailed experimental protocols for relevant spectroscopic techniques and visual workflows to aid researchers in the structural elucidation of similar novel compounds.

Introduction

4-Benzofurazancarboxaldehyde is a heterocyclic aromatic aldehyde. The benzofurazan (2,1,3-benzoxadiazole) moiety is a key structural feature in various compounds with diverse biological activities, acting as a nitric oxide donor and exhibiting antimicrobial and antitumor properties. The aldehyde functional group provides a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug development. Accurate spectroscopic interpretation is crucial for the unambiguous identification and characterization of this and related molecules.

Physicochemical Properties of 4-Benzofurazancarboxaldehyde

While a complete set of spectroscopic data is not readily available in the public domain, some key physical properties have been reported.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1]
Molecular Weight	148.12 g/mol	[1]
Melting Point	100-102 °C	[2]
Appearance	Light Brown Solid	[2]
InChI Key	YBBRQAXNTWMMFZ-UHFFFAOYSA-N	[1]

Spectroscopic Data Interpretation

Given the scarcity of data for **4-Benzofurazancarboxaldehyde**, we will analyze the spectroscopic data of 4-Nitrobenzaldehyde as a close structural and electronic analog. The nitro group, like the furazan ring, is strongly electron-withdrawing, leading to similar electronic effects on the aromatic ring and the aldehyde group, which will be reflected in the spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic aldehyde is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct downfield signal for the aldehydic proton (δ 9.5-10.5 ppm). The electron-withdrawing nature of the substituent deshields the aromatic protons.

Table 1: ¹H NMR Data for 4-Nitrobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.14	s	-	Aldehyde H
8.40	d	8.7	H-2, H-6
8.05	d	8.7	H-3, H-5

Solvent: CDCl_3 . Reference: TMS at 0.00 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at a very downfield chemical shift (δ 190-200 ppm). The aromatic carbons will appear in the typical range of δ 120-150 ppm.

Table 2: ^{13}C NMR Data for 4-Nitrobenzaldehyde

Chemical Shift (δ) ppm	Assignment
191.3	Aldehyde C=O
151.1	C-4
140.1	C-1
130.5	C-3, C-5
124.4	C-2, C-6

Solvent: CDCl_3 . Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For an aromatic aldehyde, the most characteristic absorptions are the C=O stretch of the aldehyde and the C-H stretch of the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Nitrobenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublets)
~1705	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium-Weak	Aromatic C=C stretches
~1520, ~1345	Strong	Asymmetric and Symmetric NO ₂ stretches
~850	Strong	C-H out-of-plane bend (para-substitution)

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) typically results in the formation of a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Table 4: Mass Spectrometry Data for 4-Nitrobenzaldehyde[3]

m/z	Relative Intensity (%)	Assignment
151	95	[M] ⁺
150	100	[M-H] ⁺
121	15	[M-NO] ⁺
104	20	[M-HNO ₂] ⁺
93	30	[M-CO-NO] ⁺
76	40	[C ₆ H ₄] ⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid aromatic aldehyde like **4-Benzofurazancarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[\[4\]](#)
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[\[4\]](#)
- **Instrumentation:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Acquisition:**
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Tune the probe to the appropriate nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[\[5\]](#)
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.[\[6\]](#)

- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.^[7]
- **Pressure Application:** Apply pressure using the instrument's pressure arm to ensure close contact between the sample and the crystal.
- **Sample Scan:** Acquire the IR spectrum of the sample.^[6] The typical range is 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

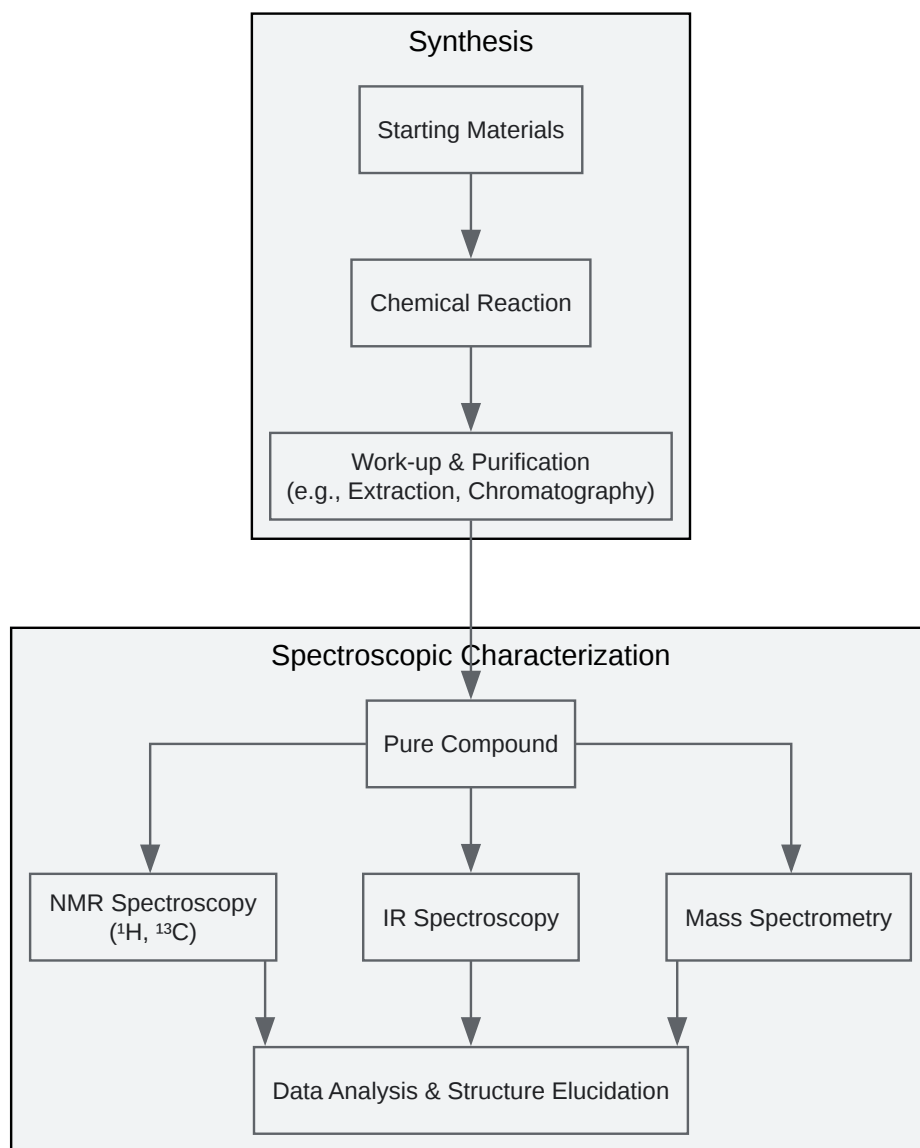
Procedure (Electron Impact - EI):

- **Sample Introduction:** Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC).^[8]
- **Ionization:** Bombard the sample molecules in the vapor phase with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[9]
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.^[8]
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Visualized Workflows

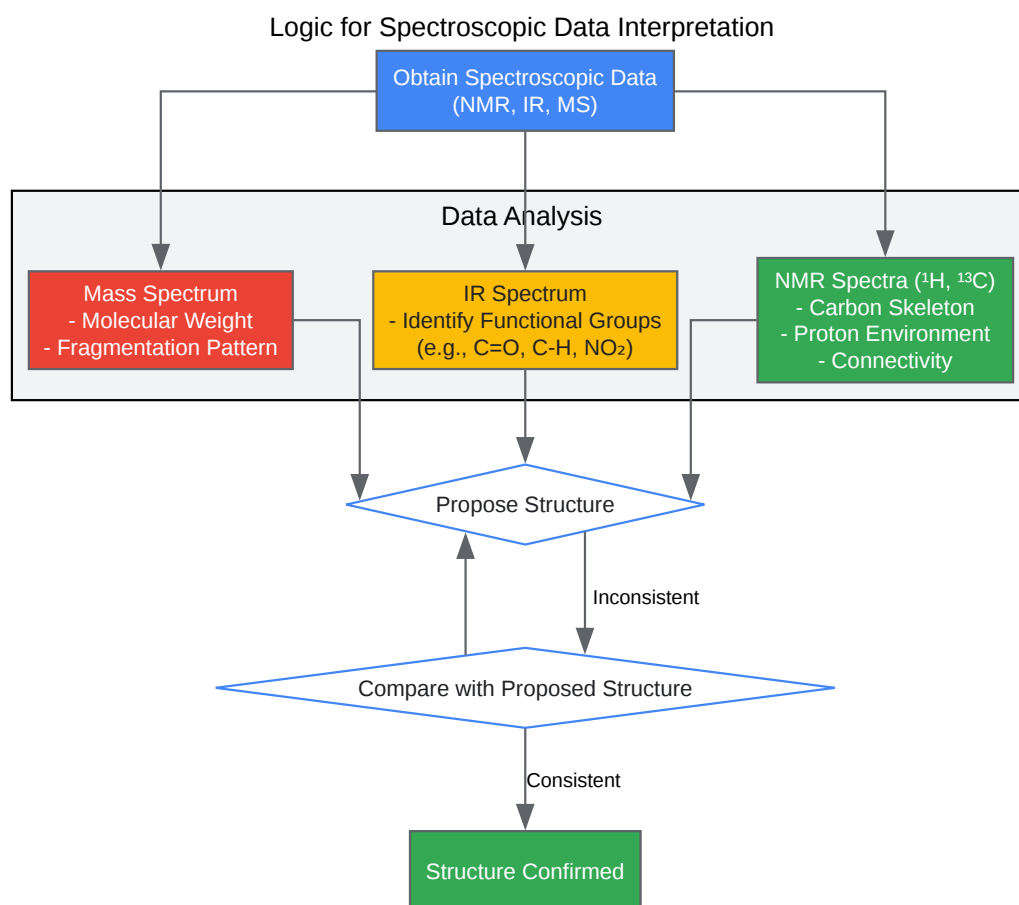
The following diagrams illustrate the general workflow for the synthesis and characterization of a target compound and the logic of spectroscopic data interpretation.

General Experimental Workflow for Compound Synthesis and Characterization



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Caption: A general workflow for the synthesis and spectroscopic characterization of a target compound.



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Caption: A logical flow diagram for the interpretation of combined spectroscopic data.

Conclusion

The spectroscopic characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. While direct experimental data for **4-Benzofurazancarboxaldehyde** is limited, this guide provides a framework for its analysis through the examination of a close analog, 4-Nitrobenzaldehyde. The presented data tables, detailed experimental protocols, and logical workflows offer a comprehensive resource for researchers engaged in the synthesis, identification, and development of new chemical entities. The principles of spectroscopic interpretation outlined herein are broadly applicable and can be adapted for the characterization of a wide range of organic molecules.

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